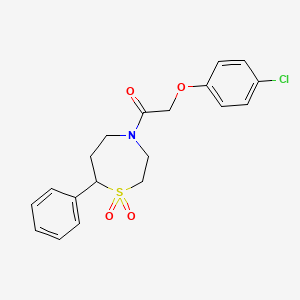

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAXXSDFBTZYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals as a fungicide. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and safety profiles.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 281.1 g/mol. Its structure features a chlorophenoxy group and a thiazepan ring, which are critical for its biological functions.

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of fungal growth. It acts as an inhibitor of certain enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death.

Biological Activity and Efficacy

Research indicates that 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone demonstrates significant antifungal activity against various plant pathogens. The following table summarizes its efficacy against selected fungi:

| Pathogen | Efficacy (EC50) | Study Reference |

|---|---|---|

| Fusarium oxysporum | 0.15 mg/L | |

| Botrytis cinerea | 0.05 mg/L | |

| Alternaria solani | 0.10 mg/L |

Case Studies

Several case studies have highlighted the effectiveness of this compound in agricultural applications:

- Field Trials : In field trials conducted on tomato plants infected with Botrytis cinerea, the application of 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone resulted in a 75% reduction in disease severity compared to untreated controls.

- Laboratory Studies : Laboratory studies demonstrated that the compound inhibited spore germination in Fusarium oxysporum, suggesting its potential as a preventive treatment in crop management.

Safety and Toxicity

While the compound shows promising antifungal properties, safety data indicates potential hazards:

Wissenschaftliche Forschungsanwendungen

Agrochemical Use

One of the primary applications of this compound is in the development of fungicides. It serves as an important intermediate in the synthesis of difenoconazole, a widely used triazole fungicide effective against various plant diseases. Difenoconazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing fungal growth .

Table 1: Comparison of Fungicides Derived from 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

| Fungicide | Active Ingredient | Target Pathogen | Efficacy |

|---|---|---|---|

| Difenoconazole | 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | Various fungi (e.g., Fusarium) | High |

| Other Triazoles | Various | Fungal pathogens | Moderate to High |

Pharmaceutical Applications

Research has indicated that compounds similar to 2-(4-Chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone may possess potential therapeutic properties. The thiazepane moiety is known for its ability to interact with biological targets, which could lead to the development of new drugs for treating diseases such as cancer or bacterial infections .

Case Study: Antimicrobial Activity

In studies evaluating antimicrobial activity, derivatives of this compound have shown promising results against various bacterial strains. For instance, modifications to the thiazepane ring have resulted in enhanced activity against resistant strains of bacteria .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while it exhibits potent biological activity, it also poses risks to non-target organisms, particularly aquatic life. The bioaccumulation potential is low; however, chronic exposure may lead to adverse effects in sensitive species .

Table 2: Toxicity Profile

| Endpoint | Value | Species |

|---|---|---|

| Acute Toxicity | LC50 > 100 mg/L | Daphnia magna |

| Chronic Toxicity | NOEC = 0.004 mg/L | Mysidopsis bahia |

| Bioaccumulation Factor | < 385 | Various |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonyl-Containing Heterocycles

The compound 2-[5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio]-1-phenylethanone (synthesized via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones ) shares key structural motifs with the target compound:

- Aromatic substituents: The 4-chlorophenoxy group in the target compound and the 2,4-difluorophenyl group in the analogue contribute to lipophilicity and π-π stacking interactions.

Key Differences :

Pharmacological Implications

- Thiazepane vs.

- Sulfone Placement : The sulfone in the thiazepane ring (target compound) could stabilize interactions with charged residues in enzyme active sites, whereas the sulfonylphenyl group in the analogue may act as a bioisostere for phosphate or carboxylate groups.

Physicochemical Properties

While experimental data (e.g., logP, solubility) for the target compound are unavailable, inferences can be made:

- The sulfone in the thiazepane ring may improve aqueous solubility relative to the triazole-based analogue.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example:

- Step 1 : React 4-chlorophenol with a bromoacetyl derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide intermediate.

- Step 2 : Introduce the 1,4-thiazepane-1,1-dioxide moiety using a ring-closing reaction with thioglycolic acid followed by oxidation (e.g., H₂O₂/CH₃COOH) .

- Key Parameters : Reaction temperature (70–90°C), stoichiometric control of oxidizing agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the thiazepane-dioxide ring (δ 3.5–4.5 ppm for SO₂ and CH₂ groups). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with computational predictions (e.g., NIST database) to resolve discrepancies .

- IR Spectroscopy : Validate sulfone (1320–1290 cm⁻¹, asymmetric SO₂ stretch) and carbonyl (1680–1700 cm⁻¹) groups .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods are used to assess degradation?

- Methodological Answer :

- Stability Testing : Store samples in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via:

- HPLC-UV : Track changes in peak area over time (λ = 254 nm).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) and quantify by LC-MS to identify hydrolysis products .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GABAₐ or serotonin receptors. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Corlate substituent effects (e.g., 4-chlorophenoxy vs. fluorophenyl) with activity using descriptors like logP and electrostatic potential maps .

Q. How can contradictory spectral or crystallographic data in literature be resolved for this compound?

- Methodological Answer :

- Data Harmonization : Cross-reference X-ray crystallography (e.g., CCDC entries) with DFT-optimized geometries (B3LYP/6-31G* basis set) to resolve bond-length/angle discrepancies .

- Error Analysis : Apply Rietveld refinement for powder XRD data or use Bayesian statistics to quantify uncertainty in NMR assignments .

Q. What experimental designs are effective for studying environmental degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.